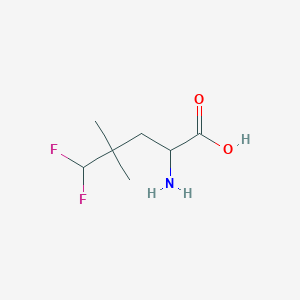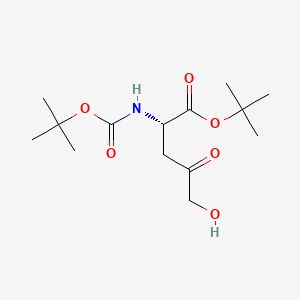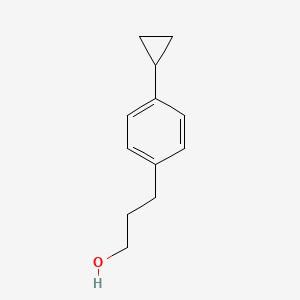
2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid involves several steps, starting with the appropriate precursors. The key steps include:
Fluorination: Introduction of fluorine atoms to the precursor molecule.
Amination: Incorporation of the amino group.
Dimethylation: Addition of methyl groups to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Controlled addition of reagents and catalysts.
Purification: Techniques such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions: 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under specific conditions.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
科学的研究の応用
2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid has several scientific research applications:
Neuropsychopharmacology: Investigated for its potential to treat major depressive disorder by modulating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.
Synaptogenesis: Promotes the formation of synapses in the brain, which is crucial for neural connectivity and function.
Antidepressant Effects: Exhibits rapid and long-lasting antidepressant effects in preclinical models, similar to those of ketamine.
作用機序
The compound exerts its effects by directly and selectively activating the mTORC1 signaling pathway. It binds to and modulates sestrin2, a leucine amino acid sensor and upstream regulatory pathway. This activation leads to increased mTORC1 signaling, promoting synaptogenesis and producing rapid antidepressant effects. The actions of 2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid require the signaling of brain-derived neurotrophic factor (BDNF) .
Similar Compounds:
Ketamine: An NMDA receptor antagonist that also activates the mTORC1 pathway.
Leucine: An amino acid that modulates the same pathway but with different efficacy and specificity.
Uniqueness: this compound is unique in its selective activation of the mTORC1 pathway through sestrin2 modulation, offering a targeted approach to treating major depressive disorder with potentially fewer side effects compared to other compounds .
特性
IUPAC Name |
2-amino-5,5-difluoro-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO2/c1-7(2,6(8)9)3-4(10)5(11)12/h4,6H,3,10H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFIMCJTDKEPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)




